![molecular formula C7H3BrClNO3 B2747053 5-Bromo-2-chloro-3-nitrobenzaldehyde CAS No. 2090539-18-5](/img/structure/B2747053.png)
5-Bromo-2-chloro-3-nitrobenzaldehyde
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Overview
Description
5-Bromo-2-chloro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrClNO3 and a molecular weight of 264.46 g/mol . It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzaldehyde core. This compound is used as an intermediate in various organic syntheses and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 5-Bromo-2-chlorobenzaldehyde, which can be synthesized through the bromination and chlorination of benzaldehyde derivatives . The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzaldehydes, amines, and other aromatic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
5-Bromo-2-chloro-3-nitrobenzaldehyde is used in a wide range of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-nitrobenzaldehyde involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the benzaldehyde ring enhances its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitrobenzaldehyde: Lacks the chlorine substituent but has similar reactivity and applications.
2-Chloro-5-nitrobenzaldehyde: Lacks the bromine substituent but is used in similar synthetic applications.
Uniqueness
5-Bromo-2-chloro-3-nitrobenzaldehyde is unique due to the combination of bromine, chlorine, and nitro groups on the benzaldehyde ring. This combination imparts specific reactivity and properties that make it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-chloro-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYGDADOFLFRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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